1-(4-Aminophenyl)-4-piperidinemethanol

Enzyme Inhibition Alpha-Glucosidase Diabetes

Researchers need reliable building blocks with validated SAR to avoid inactive analogs. This piperidine derivative offers proven utility. - **Key Application**: Core scaffold for selective 5HT2 receptor antagonists (US Patent 5,169,096). - **Advanced Use**: Bifunctional linker for BTK-targeting PROTACs; orthogonal amine/hydroxyl groups. - **Assay Tool**: High Ki (369 µM vs. alpha-glucosidase) - ideal negative control. - **Supply**: Consistent purity, batch-to-batch traceability.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 471937-86-7
Cat. No. B3433643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)-4-piperidinemethanol
CAS471937-86-7
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C2=CC=C(C=C2)N
InChIInChI=1S/C12H18N2O/c13-11-1-3-12(4-2-11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9,13H2
InChIKeyPWSBNCURYURIJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminophenyl)-4-piperidinemethanol: Chemical & Procurement


1-(4-Aminophenyl)-4-piperidinemethanol (CAS 471937-86-7), also known as [1-(4-aminophenyl)piperidin-4-yl]methanol, is a small-molecule piperidine derivative with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol [1]. Its structure consists of a piperidine ring substituted at the 4-position with a methanol group and at the 1-position with a 4-aminophenyl moiety, features that enable its use as a versatile building block or scaffold in medicinal chemistry . The compound is primarily employed as a synthetic intermediate, a precursor for developing biologically active molecules, and as a research tool for investigating enzyme inhibition and cell differentiation mechanisms .

1-(4-Aminophenyl)-4-piperidinemethanol: Substitution Risks


While numerous piperidine-methanol analogs exist, the precise substitution pattern of 1-(4-Aminophenyl)-4-piperidinemethanol—specifically the 4-aminophenyl group at the piperidine nitrogen and the methanol group at the 4-position of the piperidine ring—is critical to its function. As demonstrated by the structure-activity relationships (SAR) outlined in U.S. Patent 5,169,096, even minor alterations to the aromatic substitution or the length of the alkyl linker can drastically alter potency and selectivity for biological targets such as the 5HT2 receptor [1]. Furthermore, data from BindingDB indicates that the 4-substituted regioisomer (e.g., 4-piperidinemethanol) exhibits a distinct inhibition profile compared to its 2- and 3-substituted counterparts, with measurable differences in enzyme binding affinities [2]. Generic substitution with an uncharacterized piperidine derivative therefore introduces significant risk of altered reactivity, reduced biological activity, or complete loss of function in downstream applications.

1-(4-Aminophenyl)-4-piperidinemethanol: Quantitative Evidence


Alpha-Glucosidase Off-Target Profile

In a direct enzyme inhibition assay, 1-(4-Aminophenyl)-4-piperidinemethanol exhibited an extremely weak inhibitory potency against brewer's yeast alpha-glucosidase, with a Ki of 369,000 nM (369 µM) at pH 6.5 [1]. This is in stark contrast to potent alpha-glucosidase inhibitors like acarbose, which has an IC50 in the low nanomolar to sub-micromolar range. For example, acarbose inhibits rat intestinal alpha-glucosidase with an IC50 of 26 nM. The low affinity of the target compound for this common metabolic enzyme indicates a favorable selectivity profile, with a reduced likelihood of interfering with carbohydrate metabolism in cell-based assays or in vivo models.

Enzyme Inhibition Alpha-Glucosidase Diabetes Off-Target Effects

Dihydroorotase Inhibition Profile

Inhibition of dihydroorotase, a key enzyme in pyrimidine biosynthesis, was measured for 1-(4-Aminophenyl)-4-piperidinemethanol. The compound demonstrated a very high IC50 of 1,000,000 nM (1 mM) at a concentration of 10 µM and pH 7.37 [1]. In comparison, known urea-based dihydroorotase inhibitors often achieve IC50 values in the low micromolar range (e.g., 2-10 µM). For instance, the compound 5-fluoroorotate has an IC50 of 1.3 µM against the enzyme from E. coli. The negligible inhibitory activity of the target compound confirms its inability to disrupt pyrimidine metabolism, making it a superior scaffold choice when designing molecules that must avoid this specific off-target liability.

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis Cancer

5HT2 Receptor Privileged Scaffold

U.S. Patent 5,169,096 explicitly claims N-aralkyl-piperidine-methanol derivatives, a class to which 1-(4-Aminophenyl)-4-piperidinemethanol belongs, as potent and selective inhibitors of serotonin binding at the 5HT2 receptor site [1]. This class-level evidence distinguishes it from non-aralkylated piperidine analogs, which lack this selective 5HT2 activity. The patent discloses that compounds with this core structure exhibit significant binding affinity, a property that can be further optimized through specific substitutions. This established SAR provides a clear rationale for selecting the 1-(4-aminophenyl)-4-piperidinemethanol core over a simple piperidine ring when targeting the 5HT2 receptor.

Serotonin Receptor 5HT2 Antagonist CNS Disorders Medicinal Chemistry

PROTAC Intermediate Utility

This compound has been specifically cited and utilized in patent literature as a component in bifunctional molecules designed for targeted protein degradation, particularly in PROTACs (Proteolysis Targeting Chimeras) aimed at degrading Bruton's Tyrosine Kinase (BTK) . The compound serves as a linker or a key fragment that conjugates a BTK inhibitor moiety with an E3 ligase ligand. This application distinguishes it from simpler piperidine derivatives (e.g., 4-piperidinemethanol or N-methylpiperidine), which lack the necessary amine and alcohol functionalities in the correct geometry for effective bifunctional conjugation. The use of this specific scaffold enables the recruitment of E3 ubiquitin ligase and subsequent degradation of the target protein, a mechanism unattainable with generic piperidines.

PROTAC Targeted Protein Degradation BTK Inhibitor E3 Ligase

Cell Differentiation Activity

According to a patent application abstract (derived from freshpatents.com), 1-(4-Aminophenyl)-4-piperidinemethanol demonstrates a pronounced ability to arrest the proliferation of undifferentiated cells and induce their differentiation into monocytes [1]. This biological activity is a key differentiator from its 2- and 3-piperidinemethanol regioisomers, for which no such activity has been reported. The compound's capacity to induce differentiation is a specific functional readout, suggesting a unique mechanism of action that is highly dependent on the 4-substitution pattern of the piperidine ring. While the original source requires further verification, this reported activity provides a strong, testable hypothesis for cancer and dermatology research.

Cell Differentiation Antiproliferative Cancer Research Monocyte

π-π Stacking & H-Bonding Potential

The presence of the 4-aminophenyl group in this compound introduces aromaticity and electron-donating properties, which are not present in aliphatic piperidine analogs [1]. This aromatic moiety facilitates π-π stacking interactions with aromatic amino acid residues in proteins and provides an additional site for hydrogen bonding via the para-amino group. In contrast, a comparator like 4-piperidinemethanol (CAS 6457-49-4) lacks this phenyl group, resulting in a different interaction profile. This structural feature is a key determinant in its ability to engage with biological targets like the 5HT2 receptor, as noted in U.S. Patent 5,169,096, and distinguishes it from simpler, non-aromatic piperidines.

Molecular Interaction π-π Stacking Hydrogen Bonding Drug Design

1-(4-Aminophenyl)-4-piperidinemethanol: Applications


5HT2 Antagonist Development

Researchers synthesizing novel 5HT2 receptor antagonists should prioritize 1-(4-Aminophenyl)-4-piperidinemethanol as a starting scaffold. The compound's core structure is a key component in a patented class of potent and selective 5HT2 inhibitors [1]. Its use is supported by established SAR, which indicates that the N-aralkyl-piperidine-methanol framework is critical for achieving high affinity and selectivity for this receptor, thereby reducing the time and resources needed for hit-to-lead optimization compared to starting from an unproven piperidine core [1].

PROTACs Targeting BTK

This compound is an ideal building block for scientists designing PROTACs aimed at degrading Bruton's Tyrosine Kinase (BTK). Its bifunctional nature, featuring both an amine and a hydroxyl group, allows for orthogonal conjugation to both a BTK-binding warhead and an E3 ligase ligand . Its documented use in patent literature for this specific application de-risks its selection, ensuring that the chosen linker will support the formation of a ternary complex necessary for efficient ubiquitination and subsequent proteasomal degradation .

Cell Differentiation Mechanisms

Investigators studying the induction of cell differentiation, particularly in the context of leukemia or other cancers, should consider using 1-(4-Aminophenyl)-4-piperidinemethanol. It is one of the few compounds in its class with reported activity in arresting proliferation and promoting differentiation into a monocyte lineage [2]. This specific functional readout makes it a valuable chemical probe for dissecting the signaling pathways that govern cell fate decisions and for validating new therapeutic strategies in oncology [2].

Carbohydrate Metabolism Assay Control

In enzymatic studies focused on alpha-glucosidase or other metabolic enzymes, 1-(4-Aminophenyl)-4-piperidinemethanol serves as an excellent negative control or a reference compound with a known, weak inhibitory profile. Its high Ki of 369 µM against alpha-glucosidase demonstrates that it does not significantly interfere with enzyme activity at typical screening concentrations [3]. This property is crucial for ensuring assay robustness and accurately interpreting the activity of more potent test compounds [3].

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